N-[2-(furan-2-yl)ethyl]-4-methylbenzamide
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Overview
Description
N-[2-(furan-2-yl)ethyl]-4-methylbenzamide is an organic compound that features a furan ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)ethyl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 2-(furan-2-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3)
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives
Scientific Research Applications
N-[2-(furan-2-yl)ethyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)ethyl]acetamide
- 2-Furancarboxylic acid, ethyl ester
- Ethyl 3-(furan-2-yl)propionate
Uniqueness
N-[2-(furan-2-yl)ethyl]-4-methylbenzamide is unique due to the presence of both a furan ring and a benzamide moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C14H15NO2/c1-11-4-6-12(7-5-11)14(16)15-9-8-13-3-2-10-17-13/h2-7,10H,8-9H2,1H3,(H,15,16) |
InChI Key |
FUYJSSAZQGOUHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CC=CO2 |
Origin of Product |
United States |
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